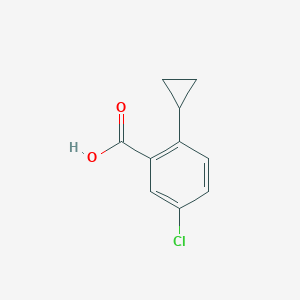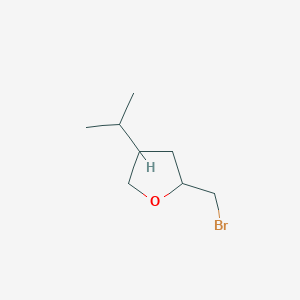
1-Bromo-4-(ethylsulfanyl)-2,2-dimethylbutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-4-(ethylsulfanyl)-2,2-dimethylbutane is an organic compound that belongs to the class of haloalkanes It is characterized by the presence of a bromine atom, an ethylsulfanyl group, and a dimethylbutane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-4-(ethylsulfanyl)-2,2-dimethylbutane can be achieved through several methods. One common approach involves the bromination of 4-(ethylsulfanyl)-2,2-dimethylbutane using bromine or N-bromosuccinimide (NBS) under radical conditions. The reaction typically requires a solvent such as carbon tetrachloride (CCl4) and a radical initiator like azobisisobutyronitrile (AIBN) to facilitate the formation of the bromine radical.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-4-(ethylsulfanyl)-2,2-dimethylbutane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of alcohols or amines, respectively.
Oxidation Reactions: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom, resulting in the formation of 4-(ethylsulfanyl)-2,2-dimethylbutane.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in organic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products
Substitution: Alcohols, amines.
Oxidation: Sulfoxides, sulfones.
Reduction: 4-(ethylsulfanyl)-2,2-dimethylbutane.
Wissenschaftliche Forschungsanwendungen
1-Bromo-4-(ethylsulfanyl)-2,2-dimethylbutane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Bromo-4-(ethylsulfanyl)-2,2-dimethylbutane involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the ethylsulfanyl group can undergo oxidation or reduction. These reactions can lead to the formation of new compounds with different properties and activities.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-4-(ethylsulfanyl)-2,2-dimethylbutane can be compared with other similar compounds, such as:
1-Bromo-4-(methylsulfanyl)-2,2-dimethylbutane: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.
1-Bromo-4-(ethylsulfanyl)butane: Lacks the dimethyl substitution on the butane backbone.
1-Bromo-4-(ethylsulfanyl)-2,2-dimethylpentane: Contains an additional carbon atom in the backbone.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C8H17BrS |
|---|---|
Molekulargewicht |
225.19 g/mol |
IUPAC-Name |
1-bromo-4-ethylsulfanyl-2,2-dimethylbutane |
InChI |
InChI=1S/C8H17BrS/c1-4-10-6-5-8(2,3)7-9/h4-7H2,1-3H3 |
InChI-Schlüssel |
XRJDRSJPBOAMFI-UHFFFAOYSA-N |
Kanonische SMILES |
CCSCCC(C)(C)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


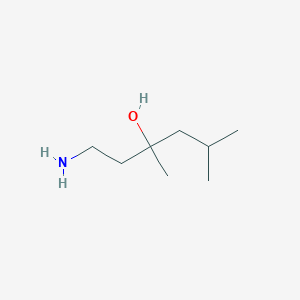
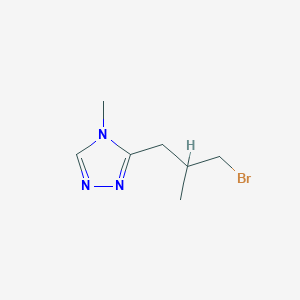
![6-methoxy-N2-[(1-methyl-1H-pyrazol-3-yl)methyl]pyridine-2,5-diamine](/img/structure/B13203060.png)
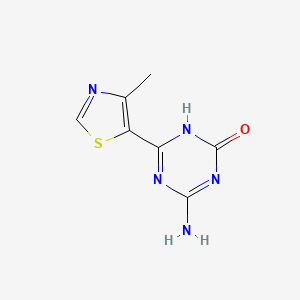
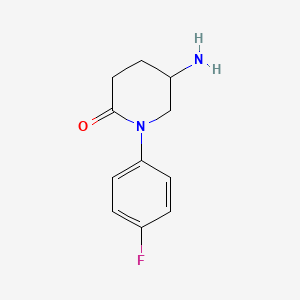
![N,N-Dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13203070.png)
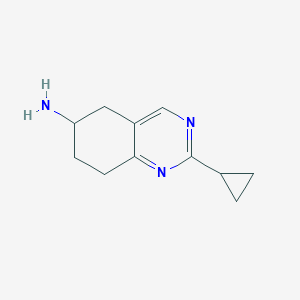
![3-{[(2-Chlorophenyl)methyl]sulfanyl}cyclopentan-1-one](/img/structure/B13203080.png)
![1-[2-(Aminomethyl)-2-methylpyrrolidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B13203088.png)
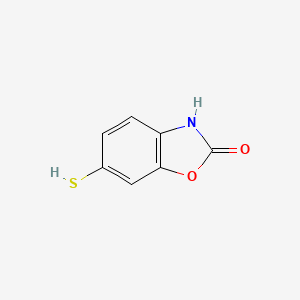
![1-[(Oxan-4-yl)carbonyl]-2-(piperidin-4-yl)azepane](/img/structure/B13203090.png)

